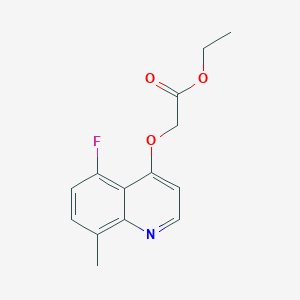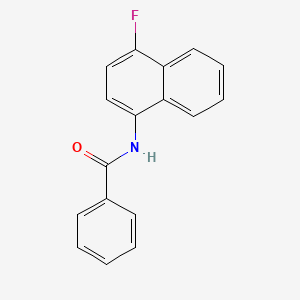
Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo es un compuesto heterocíclico perteneciente a la familia de las quinolinas. Se caracteriza por la presencia de un átomo de flúor en la posición 5 y un grupo metilo en la posición 8 del anillo de quinolina, con un grupo éster etílico unido a través de un enlace oxiacetato. Este compuesto se utiliza principalmente en investigación y desarrollo en los campos de la química y la farmacología.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo generalmente implica los siguientes pasos:
Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar a través de varios métodos, como la síntesis de Skraup, que implica la ciclación de derivados de anilina con glicerol y ácido sulfúrico.
Introducción de Grupos Flúor y Metilo: El átomo de flúor y el grupo metilo se introducen a través de reacciones de sustitución electrófila. La fluoración se puede lograr utilizando reactivos como Selectfluor, mientras que la metilación se puede realizar utilizando yoduro de metilo.
Esterificación: El paso final implica la esterificación del derivado de quinolina con bromoacetato de etilo en presencia de una base como carbonato de potasio para producir 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de N-óxidos de quinolina.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando catalizadores de hidrogenación como paladio sobre carbono, lo que resulta en la reducción del anillo de quinolina.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos flúor o éster, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de quinolina reducidos.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga su potencial como sonda fluorescente debido a la presencia del anillo de quinolina.
Medicina: Se explora su potencial propiedades farmacológicas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo implica su interacción con varios objetivos moleculares. El anillo de quinolina puede intercalarse con el ADN, interrumpiendo los procesos de replicación y transcripción. Además, el átomo de flúor mejora la capacidad del compuesto para inhibir las enzimas mediante la formación de fuertes enlaces de hidrógeno con los residuos del sitio activo.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-( (5-cloro-8-metilquinolin-4-il)oxi)acetato de etilo
- 2-( (5-bromo-8-metilquinolin-4-il)oxi)acetato de etilo
- 2-( (5-yodo-8-metilquinolin-4-il)oxi)acetato de etilo
Singularidad
El 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo es único debido a la presencia del átomo de flúor, que confiere propiedades químicas y biológicas distintas. El flúor aumenta la estabilidad, lipofilia y capacidad del compuesto para formar fuertes enlaces de hidrógeno, haciéndolo más efectivo en varias aplicaciones en comparación con sus contrapartes halogenadas.
Propiedades
Fórmula molecular |
C14H14FNO3 |
|---|---|
Peso molecular |
263.26 g/mol |
Nombre IUPAC |
ethyl 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C14H14FNO3/c1-3-18-12(17)8-19-11-6-7-16-14-9(2)4-5-10(15)13(11)14/h4-7H,3,8H2,1-2H3 |
Clave InChI |
OBROISDMFCTIDD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine](/img/structure/B11856966.png)

![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)
![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)






![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)


